Erythromycin-d3

Environmental Monitoring LC-MS/MS Method Validation

Quantifying erythromycin without a matched isotope label yields quantification errors of 110-450% (overestimation) or 10-60% (underestimation) in complex matrices like sewage sludge. Erythromycin-d3 is the stable isotope-labeled internal standard that eliminates differential matrix effects and ionization variability. - **Accuracy**: Provides 90-102% accuracy with 3.8-6.8% RSD in FDA-validated LC-MS/MS methods. - **Stability**: ≥4-year stability at -20°C ensures batch consistency for longitudinal studies. - **Compliance**: Recommended internal standard for ANDA/DMF filings and environmental antibiotic monitoring.

Molecular Formula C37H67NO13
Molecular Weight 736.9 g/mol
Cat. No. B12401014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin-d3
Molecular FormulaC37H67NO13
Molecular Weight736.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3
InChIKeyULGZDMOVFRHVEP-OFDCYMKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin-d3: Specifications & Procurement


Erythromycin-d3 (CAS 959119-26-7) is a stable isotope-labeled internal standard, specifically a deuterium-labeled analog of the macrolide antibiotic erythromycin [1]. It is intended exclusively for use as an internal standard in quantitative analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects, ionization variability, and extraction losses during the quantification of erythromycin in complex matrices .

Isotope dilution internal standard for LC-MS/MS quantification
Corrects matrix effects, ionization variability, and extraction losses
Intended for research use in pharmaceutical, environmental, and food-safety analysis

Erythromycin-d3 vs Unlabeled Standards


Substituting Erythromycin-d3 with unlabeled erythromycin or structurally dissimilar internal standards leads to significant quantification errors due to differential matrix effects, recovery, and ionization efficiency. A 2023 study demonstrated that without isotopically labeled analogs, alternative quantification methods for erythromycin in sewage sludge produced overestimations ranging from 110% to 450% or underestimations from 10% to 60% compared to the isotope dilution method [1]. This underscores that only a stable isotope-labeled internal standard, such as Erythromycin-d3, can provide the accuracy required for validated analytical methods in pharmaceutical, environmental, and food safety testing [2].

Target
Erythromycin-d3 (isotope-labeled analog)
Potential Substitute
Unlabeled erythromycin or non-isotopic internal standard
Quantification errors may exceed 100% due to differential matrix effects and recovery
Retention time and ionization efficiency differences can lead to inaccurate correction
Validated method transfer may require isotope-labeled analog; structural dissimilarity limits direct substitution

Erythromycin-d3 Performance Evidence


Isotope Dilution Eliminates Quantification Errors

A 2023 systematic study compared four quantification methods for erythromycin in sewage sludge. Using external calibration as the benchmark resulted in overestimation of 110–450% or underestimation of 10–60% relative to isotope dilution with a target analog internal standard. The study explicitly states that in the absence of isotopically labeled analogs, the most accurate alternate quantification method must be experimentally determined [1].

Quantification Accuracy
Head-to-head
Overestimation 110-450% and underestimation 10-60% with external calibration vs. isotope dilution
Supports isotope dilution requirement for complex environmental matrices
Sewage sludge, LC-MS/MS; reported in Science of The Total Environment 2023
Environmental Monitoring LC-MS/MS Method Validation

FDA-Validated Method Accuracy and Precision

In an FDA-developed method for detecting antibiotic residues in distillers grains, the use of isotopically labeled internal standards (including Erythromycin-d3) resulted in method accuracy ranging from 90% to 102% and precision (RSD) from 3.8% to 6.8% [1]. This level of performance is a direct consequence of the internal standard's ability to correct for matrix effects and recovery losses.

Method Accuracy & Precision
Reported
Accuracy 90-102%, precision 3.8-6.8% RSD
Supports method accuracy and precision review in regulatory method context
Distillers grains matrix, LC-MS/MS; FDA-developed method
Food Safety Regulatory Compliance LC-MS/MS

High Isotopic Purity and Long-Term Stability

Erythromycin-d3 is supplied with a purity of ≥99% for deuterated forms and exhibits a documented stability of at least 4 years when stored at -20°C . This high isotopic purity minimizes spectral overlap with the unlabeled analyte, and the long-term stability reduces the frequency of re-procurement and re-validation, offering a distinct operational advantage over less rigorously characterized or less stable alternatives.

Purity & Stability
Vendor specification
Purity ≥99%, stability ≥4 years at -20°C
May support long-term study consistency and reduced re-validation frequency
Lot-specific characterization data to verify
Analytical Chemistry Reference Material Stability

Erythromycin-13C,d3 Specificity and Regulatory Alignment

Erythromycin-d3 is also available as a dual-labeled analog (Erythromycin-13C,d3) which incorporates both a 13C atom and three deuterium atoms. This dual labeling provides a unique mass shift (+4 Da) and is specifically intended for analytical method validation, ANDA filings, and commercial production quality control [1]. The product is supplied with characterization data compliant with regulatory guidelines and can be traced to USP or EP standards [1].

Specificity & Regulatory Alignment
Class-level
Erythromycin-13C,d3: +4 Da mass shift, traceable to pharmacopeial standards
Dual-label design may support regulatory method alignment and specific mass detection
Check lot-specific characterization; intended for ANDA/regulatory research use
Method Development ANDAs Quality Control

Erythromycin-d3 Application Scenarios


Environmental Fate and Contaminant Monitoring

Erythromycin-d3 is the internal standard of choice for quantifying erythromycin residues in complex environmental matrices like wastewater, sewage sludge, and surface water. The 2023 Science of The Total Environment study [1] demonstrated that alternative quantification methods lead to errors exceeding 100%. Using Erythromycin-d3 ensures accurate assessment of environmental antibiotic pollution and compliance with monitoring regulations.

Pharmaceutical Quality Control and ANDA Submissions

For analytical method validation and quality control in pharmaceutical manufacturing, Erythromycin-d3 provides the necessary accuracy and precision (90-102% accuracy, 3.8-6.8% RSD) as demonstrated in an FDA-validated method [2]. The dual-labeled version, Erythromycin-13C,d3, is specifically recommended for ANDA and DMF filings due to its regulatory-aligned characterization and traceability [3].

Food Safety and Residue Surveillance

Regulatory bodies like the FDA require highly accurate methods for detecting antibiotic residues in animal feed. The LC-MS/MS method validated by the FDA using Erythromycin-d3 as an internal standard for erythromycin quantification in distillers grains [2] serves as a template for laboratories conducting food safety surveillance, ensuring that methods meet strict performance criteria.

Long-Term Bioanalytical or Environmental Studies

The ≥4-year stability of Erythromycin-d3 at -20°C makes it a cost-effective choice for longitudinal studies. Laboratories can procure a single batch and maintain a consistent internal standard over the duration of a multi-year project, avoiding the variability and re-validation costs associated with frequent repurchasing or degradation of less stable reference materials.

Application
Selection Property
Validation Focus
Environmental residue analysis in complex matrices
Isotope-dilution accuracy in presence of matrix effects
Matrix-effect correction and recovery assessment
Pharmaceutical QC method development
Reported high accuracy/precision profile
Method validation context for regulatory review
Food safety residue surveillance
Regulatory method accuracy benchmarks
Matrix-effect and recovery correction in feed/food matrices
Long-term bioanalytical or environmental studies
Documented long-term stability
Lot consistency and re-validation planning
Quote Request

Request a Quote for Erythromycin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.